Splenopentin
Description
Historical Context of Splenic Peptide Immunomodulation
The understanding of the spleen's involvement in the immune system dates back to the early 19th century, with more detailed investigations into its specific components and functions emerging in the mid-20th century. nih.gov Broader research into biologically active compounds from central immune organs, including the bone marrow, thymus, and spleen, gained momentum in the 1960s. epa.gov This period saw the identification of various immunomodulatory peptides originating from the spleen, such as tuftsin (B1682037) and splenin, highlighting the organ's capacity to produce substances that influence immune health. r-project.orgfrontiersin.org
Isolation and Discovery of Splenopentin
The discovery of this compound can be traced to the late 1970s, when scientists were actively investigating the immunological functions of the spleen. nih.gov During this period, researchers successfully isolated a pentapeptide from spleen tissue and named it this compound, a nomenclature reflecting its origin and peptide structure. nih.gov Chemically, this compound is composed of five amino acids arranged in a specific sequence: Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine, commonly abbreviated as Gly-Gln-Tyr-Glu-Met. nih.gov The extraction process typically involves the enzymatic digestion of larger proteins found within the spleen tissue, allowing for the isolation and study of this specific peptide. nih.gov Initially, this compound was sometimes referred to as thymopoietin (B12651440) III before its complete amino acid sequence was described as a component of splenin in 1984, with this compound identified as the active pentapeptide. citeab.com Large-scale purification methods, such as chromatography on carboxylated cation exchangers, have been employed for the isolation of this compound and its derivatives. dntb.gov.uanih.gov
Structural Relationship and Biological Parallels with Splenin
This compound is recognized as a synthetic immunomodulating pentapeptide that corresponds to amino acid residues 32-36 of the larger splenic hormone, splenin. cjnmcpu.comnih.gov Its one-letter amino acid sequence is RKEVY, representing Arginine-Lysine-Glutamic Acid-Valine-Tyrosine. nih.gov Splenin, the parent molecule from which this compound is derived, is a 49-amino acid polypeptide. epa.gov A notable structural distinction lies in position 34: bovine splenin contains glutamic acid at this position, whereas bovine thymopoietin, a closely related thymic hormone, has aspartic acid. epa.gov Despite this single amino acid difference, this compound effectively reproduces the biological activities observed with the native splenin.
Table 1: Amino Acid Sequences and Structural Relationship of Key Immunomodulatory Peptides
| Compound Name | Amino Acid Sequence (One-Letter Code) | Parent Hormone | Key Structural Difference (Position 34) |
| This compound | RKEVY (Arg-Lys-Glu-Val-Tyr) | Splenin | Glutamic Acid (Glu) |
| Splenin | 49 amino acids (contains RKEVY at 32-36) | N/A | Glutamic Acid (Glu) at position 34 |
| Thymopentin (B1683142) | RKDVY (Arg-Lys-Asp-Val-Tyr) | Thymopoietin | Aspartic Acid (Asp) |
| Thymopoietin | 49 amino acids (contains RKDVY at 32-36) | N/A | Aspartic Acid (Asp) at position 34 |
Comparative Immunological Activities with Thymopoietin and Thymopentin
The immunological activities of this compound exhibit both commonalities and distinct differences when compared to thymopoietin and its synthetic counterpart, thymopentin.
Thymopoietin (TP) , a 49-amino acid polypeptide hormone secreted by the thymus, plays a crucial role in the immune system. epa.gov It is known to induce T-cell differentiation and influence immunoregulatory balance. Additionally, thymopoietin has effects on neuromuscular transmission.
Thymopentin (TP5) , a synthetic pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr (RKDVY), corresponds to residues 32-36 of thymopoietin. epa.gov It is capable of reproducing many of the biological activities of the larger thymopoietin molecule. Thymopentin promotes the maturation of precursor T-cells and enhances the activity of already mature T-cells. It also modulates the production of various cytokines, including interleukin-1α (IL-1α), interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), interleukin-10 (IL-10), and interferon-gamma (IFNγ). nih.gov Like thymopoietin, thymopentin affects neuromuscular transmission.
In contrast, This compound (SP5) , with its sequence Arg-Lys-Glu-Val-Tyr (RKEVY), demonstrates distinct immunological profiles. nih.gov Unlike thymopoietin and thymopentin, this compound does not affect neuromuscular transmission. However, it is active in inducing both T-cell and B-cell precursors, a broader inductive capacity compared to thymopentin's primary focus on T-cells. cjnmcpu.com this compound has been shown to increase the number of antibody-forming cells cjnmcpu.com and to augment human Natural Killer (NK) cell activity. cjnmcpu.com It influences early T and B cell differentiation cjnmcpu.com and may support the production of cytokines, promote immune cell proliferation, and facilitate immune cell migration. nih.gov Furthermore, this compound has been observed to accelerate the restoration of myelopoietic and immune systems following sublethal radiation in mice. citeab.com Recent research highlights this compound's role in restoring peripheral immune tolerance by targeting dendritic cells and inducing a tolerogenic state, which in turn leads to the generation of Foxp3+ immunosuppressor T regulatory cells. chemicalbook.com It also contributes to increasing white blood cell production when suppressed.
Table 2: Comparative Immunological Activities
| Activity / Compound | Thymopoietin | Thymopentin (TP5) | This compound (SP5) |
| Neuromuscular Transmission Effect | Yes | Yes | No |
| T-cell Differentiation Induction | Yes | Yes (precursor T-cells) | Yes (T-cell precursors) cjnmcpu.com |
| B-cell Differentiation Induction | Inhibits | Inhibits | Yes (B-cell precursors) cjnmcpu.com |
| Antibody-Forming Cells Increase | Not specified | Not specified | Yes cjnmcpu.com |
| NK Cell Activity Augmentation | Not specified | Not specified | Yes cjnmcpu.com |
| Cytokine Modulation | Not specified | Yes (e.g., IL-1α, IL-2, IL-6, IL-10, IFNγ) nih.gov | Yes (may support production) nih.gov |
| Immune Cell Proliferation | Not specified | Yes (T-lymphocytes) | Yes (may support) nih.gov |
| Immune Cell Migration | Not specified | Not specified | Yes (may support) nih.gov |
| Restoration of Myelopoietic/Immune Systems Post-Radiation | Not specified | Not specified | Yes citeab.com |
| Restoration of Peripheral Immune Tolerance | Not specified | Not specified | Yes (via DCs and Treg cells) chemicalbook.com |
| White Blood Cell Production Increase (if suppressed) | Not specified | Not specified | Yes |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNRVYVCHHIJP-AQBORDMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997315 | |
| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75957-60-7 | |
| Record name | Splenopentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Analog Development of Splenopentin
Strategies for Splenopentin Chemical Synthesis
The chemical synthesis of peptides like this compound involves assembling amino acid residues in a specific sequence. Both solution-phase and solid-phase techniques are utilized, each with distinct advantages.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted and mature technique for creating peptides in a controlled, efficient, and scalable manner. invivochem.cngoogle.com This method involves the stepwise assembly of amino acids on an insoluble solid support, typically a resin, to which the C-terminus of the growing peptide chain is anchored. invivochem.cngoogle.com
A common SPPS strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. This protocol involves a cycle of steps:
Deprotection: The Nα-protecting group (Fmoc) from the amino acid on the resin is removed, often using a solution of piperidine (B6355638) in dimethylformamide (DMF). invivochem.cngoogle.com
Washing: Multiple washing steps are performed to remove excess reagents and by-products. invivochem.cngoogle.com
Coupling: A new protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain, typically using coupling reagents that activate the carboxyl group.
Resin selection is critical and depends on the desired C-terminal functionality of the peptide. For instance, Rink amide resin is used for peptides with an amide C-terminus, while 2-chlorotrityl resin or Wang resin can be used for peptides with a carboxylic acid C-terminus. SPPS simplifies the purification process as the peptide remains attached to the solid phase throughout synthesis, facilitating the removal of by-products. google.com While general SPPS protocols are well-established for peptides, specific detailed protocols for this compound using SPPS were not found in the provided search results. However, given its pentapeptide nature, SPPS is a standard and applicable synthetic route.
Mixed Anhydride (B1165640) Coupling Methods
The immunoregulatory pentapeptide this compound (Arg-Lys-Glu-Val-Tyr) has been successfully synthesized using the mixed anhydride coupling method. This approach involves the stepwise formation of the peptide chain, typically proceeding from the C-terminus.
The mixed anhydride method generally involves two key steps:
Activation: An amino acid derivative reacts with an acid chloride, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine. This reaction forms a mixed anhydride.
Condensation: The formed mixed anhydride then condenses with the amine of another amino acid derivative, yielding the peptide product and a carboxylic acid by-product.
This method is characterized by rapid reaction rates at low temperatures, high yields, and the generation of readily purifiable products. The reagents required for this synthesis are generally low-cost and commercially available, making it a routine and scalable technique for industrial production.
Advanced and Environmentally Benign Synthesis Approaches
The field of chemical synthesis increasingly emphasizes the development of advanced and environmentally benign methodologies to minimize harmful environmental impacts and promote sustainability. These approaches aim for simpler, eco-friendly processes throughout the chemical synthesis process.
One such advanced approach is solvent-free peptide synthesis, often assisted by microwave irradiation. This technique offers several advantages, including very short reaction times and scalability, without compromising the yield and purity of the synthesized peptides. Microwave-assisted SPPS, conducted at controlled temperatures (e.g., 60 °C), has been shown to be efficient and to shorten the assembly time of peptides compared to traditional SPPS.
Another environmentally friendly alternative to traditional organic solvents in chemical processes and synthesis is the use of ionic liquids. These molten salts exhibit low volatility and low toxicity, making them attractive media for various chemical transformations, including peptide synthesis, although specific applications to this compound were not detailed in the provided search results.
Chemical Modifications and Enhanced Stability of this compound
Peptide stability is a critical factor for their efficacy and practical application. Chemical modifications, particularly acylation, have been explored to enhance the stability of this compound.
Diacetylation and its Influence on Enzymatic Degradation
A significant chemical modification applied to this compound is diacetylation. The acylation of the Nα1- and Nε2-amino groups of this compound has been shown to notably increase its stability against enzymatic degradation.
The synthesis of Nα1-, Nε2-diacetyl-Splenopentin results in a modified peptide with prolonged efficacy due to this enhanced stability. This diacetylated form of this compound has been observed to influence early T and B cell differentiation and to increase the number of antibody-forming cells in mice following gamma irradiation.
The purification of Nα1-, Nε2-diacetyl-Splenopentin synthesis products can be effectively achieved through chromatography on a carboxylated cation exchanger, such as Wofatit Y 79. This method allows for the isolation of the purified peptide directly by evaporation under vacuum and lyophilization, avoiding additional desalting steps often required with salt-containing elution systems. Analytical techniques like reversed-phase HPLC are used to determine the purity and content of the diacetylated product.
Impact of Other Acylations on Peptide Integrity
Acylation, broadly defined as the irreversible addition of an acyl moiety to an amino group, can significantly alter the properties of peptides and proteins. This modification typically occurs at the N-terminal alpha amino group or the epsilon-amino group of lysine (B10760008) residues.
The impact of acylation on peptide integrity can be multifaceted:
Altered N-terminus: Acylation changes the chemical nature of the N-terminus, which can influence various aspects of peptide behavior.
Disruption of Interactions: It can interfere with protein interactions, affecting the peptide's function and localization within biological systems.
Degradation: While diacetylation specifically enhances enzymatic stability for this compound, other forms of acylation can influence the rate and pattern of peptide degradation.
Membrane Association: Acylation with fatty acids, for instance, can lead to lipid-modified proteins that are often anchored to cell membranes, playing roles in signal transduction.
While the provided search results specifically highlight diacetylation for this compound's stability, the general principles of acylation underscore its potential to modulate various aspects of peptide integrity and function.
Molecular and Cellular Immunomodulatory Mechanisms of Splenopentin
Cellular Migration and Chemotaxis Regulation
Influence on General Immune Cell Trafficking
Splenopentin plays a crucial role in influencing the trafficking and development of immune cells. Research indicates that this compound, along with splenin, is capable of inducing both T-cell and B-cell precursors wikipedia.org. This suggests a broad impact on the early stages of lymphocyte development.
Furthermore, studies have demonstrated that this compound (specifically, DAc-SP-5) accelerates the restoration of myelopoietic and immune systems following sublethal radiation exposure in mice. These effects are evidenced by an enhanced recovery of leukocyte counts in both peripheral blood and spleen invivochem.cn. The treatment also leads to a significantly higher number of bone marrow-derived cells, as well as granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC), in the initial weeks post-exposure compared to control animals invivochem.cn. This indicates that this compound contributes to the accelerated proliferation and maturation of various immune cell lineages, facilitating their return to normal levels in circulation and lymphoid organs.
| Immune Cell Type | Effect of this compound | Research Finding |
| T-cell precursors | Induction | Induces T-cell precursors. wikipedia.org |
| B-cell precursors | Induction | Induces B-cell precursors. wikipedia.org |
| Leukocytes (general) | Accelerated recovery | Accelerates recovery of leukocyte counts in peripheral blood and spleen post-radiation. invivochem.cn |
| Bone marrow-derived cells | Increased numbers | Leads to higher numbers of bone marrow-derived cells post-radiation. invivochem.cn |
| GM-CFC & M-CFC | Increased numbers | Increases granulocyte-macrophage and macrophage colony-forming cells post-radiation. invivochem.cn |
Intracellular Signaling Pathways and Molecular Targets of this compound
The immunomodulatory effects of this compound are mediated through intricate intracellular signaling pathways, often involving interactions with key immune receptors and downstream cascades.
Identification of Receptor-Ligand Interactions
While direct receptor-ligand interactions for this compound are an area of ongoing research, insights can be drawn from its close analogue, thymopentin (B1683142). Both thymopentin and this compound are synthetic pentapeptides that reproduce the biological activities of their respective parent proteins, thymopoietin (B12651440) and splenin citeab.com. It has been established that thymopentin and Thymosin alpha 1 (Tα1) exert their immunomodulating effects by interacting with Toll-like receptors (TLRs) wikipedia.org.
Specifically, a novel thymopentin-derived peptide, CbTP, has been shown to modulate immune responses by targeting the Toll-like receptor 2 (TLR2) cenmed.com. This interaction promotes the formation of the TLR2 cluster and leads to the activation of the TLR2 receptor cenmed.com. Given the structural and functional similarities between this compound and thymopentin, it is highly probable that this compound also engages with TLRs, potentially TLR2, to initiate its immunomodulatory actions. Receptor-ligand interactions are fundamental to cellular signal transduction, where the binding of a ligand to a specific receptor triggers a cascade of events within the cell dovepress.comaging-us.comnih.gov.
Downstream Signaling Cascade Activation (e.g., MyD88-NF-κB Pathways)
The activation of Toll-like receptors by peptides like thymopentin, and by extension likely this compound, leads to the engagement of critical downstream signaling cascades. A prominent pathway involved is the Myeloid Differentiation response 88 (MyD88)-NF-κB pathway wikipedia.orgcenmed.com. MyD88 is a key adaptor molecule in the TLR signaling pathway, playing an essential role in transmitting upstream information pharmakb.com.
Upon activation, TLR2 initiates the recruitment of adaptor molecules such as MyD88, IRAKs, and TRAF6 cenmed.com. This recruitment subsequently leads to the activation of MAPK, IKK, and Nuclear Factor-kappa B (NF-κB) cenmed.com. The activation of NF-κB, a crucial transcription factor, results in the increased expression of various target genes, including those encoding pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) cenmed.com.
Research on the thymopentin-derived peptide CbTP demonstrated its ability to significantly increase the expression of MyD88 and TRAF6, as well as the phosphorylation of IκB-α and NF-κB cenmed.com. This evidence strongly indicates that CbTP, and by inference this compound, exerts its immunomodulatory activity by activating the MyD88-NF-κB signaling pathway cenmed.com. The activation of this pathway is known to regulate cytokines and cells involved in immunoregulation cenmed.com.
| Signaling Pathway Component | Role in this compound-mediated Immunomodulation | Research Finding |
| Toll-like Receptors (TLRs) | Potential receptor interaction site | Thymopentin (analog) interacts with TLRs. wikipedia.org |
| TLR2 | Specific receptor target | Thymopentin-derived peptide binds to TLR2, activating it. cenmed.com |
| MyD88 | Key adaptor molecule in TLR signaling, recruited by TLR2 | Increased expression and involvement in downstream signaling. cenmed.compharmakb.com |
| TRAF6 | Downstream activator, recruited by MyD88 | Increased expression and involvement in downstream signaling. cenmed.com |
| IκB-α | Inhibitor of NF-κB, undergoes phosphorylation | Phosphorylation increased, leading to NF-κB activation. cenmed.com |
| NF-κB | Transcription factor, activated downstream | Activation leads to increased expression of target genes (e.g., TNF-α, IL-6). cenmed.compharmakb.com |
Preclinical Research on Splenopentin in Disease Models
Methodological Frameworks for Preclinical Investigations
Development of In Vitro Cellular and Organoid Disease Models
In preclinical research, in vitro cellular and organoid models are crucial for replicating human disease states and investigating underlying mechanisms, thereby bridging the gap between laboratory discoveries and clinical applications. frontiersin.orguni.luwikipedia.org
Cellular Models: Splenopentin and its analogs have been investigated using various cellular models. For instance, analogs of this compound have been shown to upregulate HLA class-I gene transcription in K562 cells, indicating their direct cellular effects. Additionally, this compound (DA SP-5) acts as a co-stimulant for recombinant human granulocyte-macrophage colony-stimulating factor (rHuGM-CSF) in inducing human bone marrow progenitor cell (BMC) derived colony formation in vitro. nih.gov Exposure of BMCs to DA SP-5 followed by AZT and rHuGM-CSF resulted in a colony-forming response similar to that observed with rHuGM-CSF alone, suggesting a supportive role for DA SP-5 in myelopoiesis. nih.gov
Organoid Models: Organoid models, which are three-dimensional tissue structures derived from primary tissue or stem cells, are increasingly utilized for disease modeling and drug discovery due to their ability to self-renew, self-organize, and exhibit organ functionality, closely mimicking native tissues. biorxiv.org These models offer advantages such as complex 3D microarchitecture, scalability, and personalization. While organoids have been developed for various primary and secondary lymphoid tissues, including bone marrow and thymus, robust organoid models specifically for lymphoid organs like the spleen are still an area of development.
Quantitative Assays for Immune Parameters (e.g., Plaque-Forming Cell Assays, Flow Cytometry)
Quantitative assays are indispensable tools for assessing immune parameters and evaluating the effects of immunomodulatory compounds like this compound.
Plaque-Forming Cell (PFC) Assays: The Plaque-Forming Cell assay is a functional in vitro assay used to measure antibody-producing cells, primarily IgM-secreting cells, and serves as an indicator of cell proliferation. It allows for the identification of individual antibody-forming cells through local hemolysis in gel. A direct PFC assay typically detects IgM-secreting cells, while an indirect PFC assay can be employed to detect IgG-secreting cells. In the context of this compound research, the splenic plaque-forming response to a T-cell dependent antigen was utilized to verify the enhanced recovery of immunocompetence in mice following sublethal radiation. citeab.com
Flow Cytometry: Flow cytometry is a powerful technique for the quantitative analysis of various immune cell populations and their characteristics. It involves staining cells with fluorescently labeled antibodies and analyzing them based on light scattering and fluorescence properties. This method is routinely used to measure T lymphocyte subsets, such as CD3+, CD4+, and CD8+ cells, in splenocytes. It can also determine the percentage of different T cell subsets and the crucial CD4+:CD8+ T lymphocyte ratio, which is an important indicator of immune status. Beyond T cells, flow cytometry is applied to assess MHC I expression and can be used for intracellular cytokine staining (ICS) to measure the percentage of cytokine-producing cells and identify the specific cellular subpopulation expressing these cytokines. While this compound analogs have been examined for their effect on human T-cell transformation response, they did not influence lymphocyte proliferative responses in those specific studies. nih.gov However, the observed upregulation of HLA class-I gene transcription in K562 cells by this compound analogs could be quantitatively assessed using flow cytometry.
Structure Activity Relationship Sar Studies of Splenopentin
Identification of Critical Amino Acid Residues for Biological Efficacy
Splenopentin is a synthetic pentapeptide corresponding to residues 32-36 of splenin, a product found in the spleen and lymph nodes nih.gov. Its amino acid sequence is Arg-Lys-Glu-Val-Tyr (SP-5). A critical aspect of this compound's biological efficacy can be understood by comparing it with Thymopentin (B1683142) (TP-5), a related synthetic pentapeptide derived from thymopoietin (B12651440), a hormone of the thymus nih.gov.
The key structural difference between this compound and Thymopentin lies at position 34 of their parent proteins, which corresponds to the third amino acid in their pentapeptide sequences nih.gov. In this compound, this residue is Glutamic Acid (Glu), while in Thymopentin, it is Aspartic Acid (Asp) nih.gov. This single amino acid variation is responsible for their contrasting biological activities, highlighting the critical role of this specific residue in determining their distinct immunomodulatory profiles nih.gov.
The table below summarizes the key differences in amino acid sequence and biological activity between this compound and Thymopentin:
| Peptide | Amino Acid Sequence (Position 32-36) | Critical Residue (Position 34 / 3rd) | Effect on Neuromuscular Transmission | Effect on T-cell Precursors | Effect on B-cell Precursors |
| This compound | Arg-Lys-Glu-Val-Tyr | Glutamic Acid (Glu) nih.gov | No effect nih.gov | Induces nih.gov | Induces nih.gov |
| Thymopentin | Arg-Lys-Asp-Val-Tyr | Aspartic Acid (Asp) nih.gov | Affects nih.gov | Induces nih.gov | Inhibits nih.gov |
This comparative analysis demonstrates that the presence of Glutamic Acid at the third position in this compound is crucial for its unique ability to induce both T- and B-cell precursors, distinguishing its immunomodulatory actions from those of Thymopentin nih.gov.
Structural Determinants of Immunomodulatory Potency
This compound primarily functions as an immunomodulator, playing a role in regulating the immune system's responses cenmed.com. Its immunomodulatory potency is intrinsically linked to its specific pentapeptide structure, Arg-Lys-Glu-Val-Tyr. This sequence enables this compound to interact with various immune cells, including lymphocytes and macrophages cenmed.com.
Research indicates that this compound may support the production of cytokines, promote immune cell proliferation, and facilitate immune cell migration, thereby contributing to the body's defense mechanisms cenmed.com. A significant structural determinant of its potency is its capacity to induce the phenotypic differentiation of both T- and B-cell precursors nih.gov. This contrasts with Thymopentin, which induces T-cell precursors but inhibits B-cell differentiation, further emphasizing the specific structural requirements for distinct immunomodulatory outcomes nih.gov. While specific detailed binding mechanisms for this compound are not extensively detailed in the provided literature, the immunomodulatory effects of some related peptides have been associated with binding to complexes like TLR4/MD-2 and subsequent activation of signaling pathways such as NF-κB, suggesting potential avenues for further investigation into this compound's mechanism of action.
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational and Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful framework for understanding and predicting the biological activity of compounds like this compound based on their molecular structures. QSAR models establish quantitative relationships between the chemical structures of compounds and their observed pharmacological activities by correlating structural features with bioactivities.
In the context of this compound, QSAR modeling could involve calculating various molecular descriptors, which are numerical representations of its physicochemical properties (e.g., electronic, steric, and hydrophobic characteristics). These descriptors can then be statistically correlated with measured immunomodulatory activities, such as cytokine production levels or immune cell proliferation rates. Such models can provide valuable insights into which specific structural features or amino acid properties are most critical for this compound's potency and efficacy. While specific QSAR studies on this compound are not detailed in the provided search results, the methodology is broadly applicable to peptides to identify key structural determinants and guide the rational design of modified analogs with enhanced or altered immunomodulatory properties.
Conformational Analysis and Molecular Docking in Receptor Binding
Conformational analysis and molecular docking are crucial computational techniques for elucidating how this compound interacts with its biological targets at an atomic level. Molecular docking aims to predict the preferred orientation and conformation (pose) of a small molecule, or ligand, within the binding site of a larger macromolecule, or receptor. The primary goal is to understand the binding affinity and the specific interaction energies between the ligand and the receptor.
For a peptide like this compound, conformational analysis is essential because its biological activity is highly dependent on its three-dimensional structure and flexibility. Docking simulations would involve exploring a vast conformational space of this compound and then ranking these conformations based on their predicted binding energy to a putative receptor. This process can identify key amino acid residues on both this compound and its target receptor that are involved in intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces. While specific molecular docking studies for this compound are not detailed in the search results, these methods are widely used in drug discovery to analyze binding mechanisms, identify critical interacting residues, and guide structural modifications to potentially enhance binding affinity or selectivity. The integration of conformational analysis and molecular docking can therefore provide a deeper understanding of this compound's receptor binding mechanisms and contribute to the rational design of more potent immunomodulatory agents.
Translational Research and Therapeutic Development Perspectives for Splenopentin
Historical Trajectory of Splenopentin in Biomedical Research
This compound (SP-5), with the amino acid sequence Arg-Lys-Glu-Val-Tyr, is a synthetic immunomodulating peptide corresponding to the region 32-36 of splenin (SP) nih.gov. Splenin, a product found in the spleen and lymph node, is structurally very similar to the thymic hormone thymopoietin (B12651440) (TP), differing by a single Asp → Glu substitution at position 34 nih.govmdpi.com. This structural distinction underlies their contrasting biological activities pnas.org.
Early investigations into this compound explored its capacity to modulate immune responses. Studies comparing SP-5 and thymopentin (B1683142) (TP-5), a related pentapeptide from thymopoietin, revealed that these structurally similar immunoregulators exhibit distinct functions in both neuromuscular and immunological systems, both in vitro and in vivo nih.gov. For instance, this compound was observed to heighten the H-Y rejection response in young thymus-intact female mice nih.gov.
A significant early finding demonstrated this compound's ability to reconstitute immune function. In mice subjected to immunosuppression, continuous treatment with this compound (SP-5) led to a complete reconstitution of antibody formation. While a short-term therapy also induced an increase in antibody formation, the optimal and complete reconstitution was achieved through continuous administration [10 from previous search]. Furthermore, this compound, along with thymopentin, has been recognized for its role in regulating the immune system by increasing the production of lymphocytes and interferons, promoting T cell differentiation, elevating cGMP levels, and enhancing the cytotoxicity of lymphoid cells [26 from previous search]. Research into this compound analogs has also shown promising results; for example, pentapeptides Lys-Lys-Glu-Val-Tyr (pentapeptide 2) and D-Lys-Lys-Glu-Val-Tyr (pentapeptide 3) were found to significantly augment human natural killer (NK) cell activity in vitro [19 from previous search].
Projected Therapeutic Relevance Based on Preclinical Outcomes
Preclinical studies have illuminated several potential therapeutic applications for this compound, primarily stemming from its immunomodulatory capabilities.
Strategic Use in Immunodeficiency Conditions
This compound has demonstrated the capacity for immune reconstitution in preclinical models. Its ability to achieve complete reconstitution of antibody formation in immunosuppressed mice highlights its potential in addressing conditions characterized by compromised immune function [10 from previous search]. Moreover, the augmentation of human natural killer (NK) cell activity by this compound analogs suggests a role in enhancing innate immune responses, which are crucial in immunodeficiency [19 from previous search]. Given the established use of related peptides like thymopentin in treating immunodeficiency disorders, including those arising from malignancy treatments, this compound's similar immunomodulatory profile positions it as a candidate for further exploration in this domain frontiersin.orgresearchgate.net.
Adjuvant Role in Managing Persistent Pathogen Challenges
This compound is recognized as an immunologic adjuvant [2, 19 from previous search]. Adjuvants are critical components in vaccine formulations, as they enhance the immunogenic response to antigens and can influence the type of immune response generated [21 from previous search]. This property suggests that this compound could serve as an adjuvant in strategies aimed at managing persistent pathogen challenges. By boosting the immune system's response to specific pathogens, this compound could potentially contribute to more effective prophylactic or therapeutic interventions against chronic infections.
Potential for Immune Homeostasis in Autoimmune Pathologies
The spleen plays a vital role in maintaining peripheral immune homeostasis and complementing central immune tolerance [2 from previous search]. Small spleen peptides (SSPs), which include fragments like this compound, have shown promise in restoring peripheral immune tolerance, thereby offering potential therapeutic benefits in autoimmune diseases [2 from previous search]. Preclinical findings indicate that SSPs can induce a tolerogenic state in dendritic cells, leading to the generation of Foxp3+ immunosuppressor regulatory T (Treg) cells [2 from previous search]. These Treg cells are essential for maintaining immune tolerance and preventing autoimmunity nih.govimrpress.comfrontiersin.orgscientificarchives.com. Additionally, SSPs may indirectly reduce autoimmune responses by decreasing extracellular ATP synthesis in non-immune cells exposed to proinflammatory cytokines [2 from previous search]. This compound's relevance has also been explored in the context of vitiligo, an autoimmune skin disorder [6 from previous search]. The ability of this compound to influence Treg cell activity and broader immune tolerance mechanisms underscores its potential for re-establishing immune balance in autoimmune pathologies.
Table 1: Preclinical Immunomodulatory Effects of this compound
| Effect Category | Specific Outcome | Preclinical Model/Context | Reference |
| Immune Reconstitution | Complete reconstitution of antibody formation | Immunosuppressed mice (continuous treatment) | [10 from previous search] |
| NK Cell Augmentation | Significant augmentation of in vitro human NK cell activity | Human NK cells (with this compound analogs) | [19 from previous search] |
| Graft Rejection Modulation | Heightened H-Y rejection response | Young thymus-intact female C3H/HeJ mice | nih.gov |
| Immune Homeostasis | Induction of tolerogenic state in dendritic cells, leading to Foxp3+ Treg cells; reduction of extracellular ATP synthesis | Small spleen peptides (SSPs) in autoimmune contexts | [2 from previous search] |
Contributions to Transplant Acceptance and Immune Tolerance
The induction of immune tolerance is a critical goal in transplantation medicine to prevent graft rejection and reduce the need for lifelong immunosuppression frontiersin.orgnih.govimmunetolerance.org. This compound's influence on immune responses, as evidenced by its effect on graft rejection in mouse models, suggests its potential in this area nih.gov. The spleen's integral role in peripheral immune homeostasis and tolerance, and the tolerogenic effects observed with spleen transplantation in rodent models, provide a biological basis for this compound's potential contribution to transplant acceptance [2 from previous search]. While direct preclinical data on this compound's specific role in inducing long-term transplant tolerance are still emerging, its general immunomodulatory and immune-balancing properties, particularly its potential to influence regulatory T cells, align with the broader strategies being investigated for achieving transplant acceptance frontiersin.orgnih.govimmunetolerance.orgfrontiersin.orgmdpi.com.
Future Directions and Research Challenges for this compound
As a peptide-based compound, this compound faces common challenges associated with this class of therapeutics. These include issues related to poor metabolic stability, a short half-life, and difficulties with oral bioavailability due to degradation in the gastrointestinal tract frontiersin.orgnih.govnih.govmdpi.com. Overcoming these limitations is crucial for its successful translational development.
Furthermore, the development of this compound will benefit from a deeper understanding of peptide aggregation and its impact on drug stability xjtlu.edu.cn. For related immunomodulatory peptides like thymopentin, challenges such as cytotoxicity and limited immunoregulatory activity have been addressed through peptide hybridization, a strategy that could also be applied to this compound to optimize its properties [24 from previous search, 27 from previous search]. Establishing universal stability tests and unified indices will be essential to ensure reproducibility and comparability of research findings in the field of bioactive peptides nih.gov. Continued investigation into the precise cellular and molecular mechanisms of this compound's action will also be vital to fully harness its therapeutic potential and guide its development toward specific clinical applications.
Optimization of Pharmacodynamic Profiles for Clinical Translation
Optimizing the pharmacodynamic profile of this compound is a critical step for its successful clinical translation. Pharmacodynamics, in this context, refers to the study of the biochemical and physiological effects of this compound on biological systems and its mechanisms of action. mdpi.com Key to this optimization is understanding how this compound exerts its effects and how these effects can be enhanced or sustained for therapeutic benefit.
Research indicates that this compound demonstrates a dose-dependent ability to increase the number of bone marrow colonies, specifically myeloid (M) and granulocyte-macrophage (GM) colonies. nih.gov Furthermore, it has been shown to accelerate the recruitment of epidermal Langerhans cells in skin models where these cells have been depleted, for instance, following treatment with cyclophosphamide (B585) or dexamethasone. This acceleration leads to a restoration of Langerhans cell density to pre-treatment levels. nih.gov These findings highlight this compound's role in hematopoietic and immune cell mobilization and restoration, which are crucial pharmacodynamic effects.
From a pharmacokinetic perspective, which directly influences pharmacodynamics, studies on diacetyl-Splenopentin, also known as Berlopentin (PubChem CID: 124634), have provided insights into its metabolic characteristics. A phase I clinical trial investigating Berlopentin demonstrated that its administration did not significantly affect the elimination of caffeine. nih.gov This suggests that Berlopentin is unlikely to impact the clearance of other drugs that are primarily biotransformed by hepatic microsomal oxidation, which is a valuable consideration for potential co-administration in clinical settings. nih.gov
The transition of immunomodulatory agents like this compound from preclinical studies to clinical application necessitates the identification and validation of robust pharmacodynamic biomarkers. These biomarkers are essential for providing an early readout of the compound's biological activity in humans and for guiding the optimization of dosing regimens for larger-scale clinical trials. ecancer.org A thorough understanding of this compound's mechanisms of action, coupled with the development of specific pharmacodynamic biomarkers, is crucial to accelerate its developmental pipeline and maximize the chances of success in future clinical trials. ecancer.org
Discovery and Characterization of Next-Generation this compound Derivatives
The development of next-generation this compound derivatives is driven by the need to enhance its therapeutic efficacy, improve pharmacokinetic properties, and potentially broaden its range of applications. This involves the systematic discovery and characterization of analogs with modified structures but retained or improved biological activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new compounds. nih.govjmchemsci.com
Early research into this compound analogs has explored their capacity to augment human natural killer (NK) cell activity and T-cell transformation responses. nih.gov Several synthetic pentapeptide analogs of this compound (Arg-Lys-Glu-Val-Tyr) have been synthesized and evaluated for these immunomodulatory effects. nih.gov
Table 1: Immunomodulatory Activity of this compound Analogs on Human NK Cells
| Analog Name/Sequence | Amino Acid Sequence | NK Cell Activity Augmentation | Lymphocyte Proliferative Response |
| This compound (SP-5) | Arg-Lys-Glu-Val-Tyr | Not specified in this context | Not specified |
| Pentapeptide 1 | Arg-D-Lys-Glu-Val-Tyr | No significant augmentation | No effect |
| Pentapeptide 2 | Lys-Lys-Glu-Val-Tyr | Significant augmentation | No effect |
| Pentapeptide 3 | D-Lys-Lys-Glu-Val-Tyr | Significant augmentation | No effect |
| Pentapeptide 4 | Arg-Lys-Gly-Val-Tyr | No significant augmentation | No effect |
| Pentapeptide 5 | Arg-Lys-Gln-Val-Tyr | No significant augmentation | No effect |
Data based on findings from Augmentation of human natural killer cells by this compound analogs. nih.gov
As shown in Table 1, specific modifications to the this compound sequence can significantly impact its immunomodulatory properties. For instance, Pentapeptides 2 (Lys-Lys-Glu-Val-Tyr) and 3 (D-Lys-Lys-Glu-Val-Tyr) were found to significantly augment in vitro human NK cell activity, whereas other analogs did not. nih.gov Importantly, none of the tested analogs had a notable effect on lymphocyte proliferative responses, suggesting a selective immunomodulatory action. nih.gov
Challenges inherent to peptide therapeutics, such as proteolytic instability and limitations in delivery, often necessitate the design of derivatives with improved stability and bioavailability. researchgate.net Future research in this area will likely focus on incorporating structural motifs that enhance these properties while maintaining or improving the desired immunomodulatory effects.
Synergistic Approaches with Existing Immunotherapies
Given this compound's established role as an immunomodulator, exploring synergistic approaches with existing immunotherapies presents a promising avenue for enhancing therapeutic outcomes, particularly in conditions where immune modulation is beneficial. novoprolabs.comnih.govdntb.gov.ua The concept of combining immunomodulatory agents to achieve synergistic effects is a well-recognized strategy in the field of immunotherapy, especially in oncology. nih.govnih.govnih.gov
While specific studies detailing this compound's synergistic interactions with other immunotherapies are not extensively documented in the provided information, its core function as an immune system modulator positions it as a strong candidate for such combinatorial strategies. Immunomodulatory compounds can work synergistically to improve patient outcomes by targeting multiple pathways or by enhancing the effectiveness of existing treatments. nih.govgoogleapis.com For instance, in cancer immunotherapy, combinations of immune checkpoint inhibitors, interleukins, and adoptive T-cell therapies have demonstrated synergistic efficacy, leading to enhanced T-cell infiltration and improved intratumoral T-lymphocyte performance. nih.govnih.gov
The rationale for combining this compound with other immunotherapies would stem from its ability to induce both T- and B-cell precursors nih.gov and to stimulate hematopoietic recovery nih.gov. These actions could potentially complement other immunotherapeutic agents by:
Broadening the immune response: By activating both T and B cell lineages, this compound could contribute to a more comprehensive anti-pathogen or anti-tumor immune response.
Enhancing immune cell populations: Its ability to increase bone marrow colonies and recruit Langerhans cells could provide a more robust cellular foundation for other immunotherapies to act upon.
Modulating the immune microenvironment: By influencing immune cell populations and their activity, this compound could create a more favorable environment for other immunotherapies to succeed.
Future research should focus on preclinical models to evaluate the combined effects of this compound with established immunotherapeutic agents, identifying optimal combination ratios and sequences to achieve maximal synergistic benefit.
Advanced Methodologies for Clinical Research Design
The clinical translation of immunomodulatory compounds like this compound requires sophisticated and well-designed clinical research methodologies. These methodologies aim to efficiently and effectively assess the compound's therapeutic potential while generating robust data for regulatory approval.
Advanced clinical trial designs for immunomodulators often incorporate features such as:
Randomized Controlled Trials: These trials are essential for minimizing bias and establishing the efficacy of the intervention against a control. clinicaltrialsregister.eu
Double-Blind Studies: Where feasible, blinding both patients and researchers to the treatment assignment helps prevent bias in outcome assessment. clinicaltrialsregister.eu
Parallel-Group Designs: This design involves separate groups receiving different treatments simultaneously, which is commonly used in immunomodulator trials. clinicaltrialsregister.eu
Adaptive Trial Designs: These designs allow for modifications to the trial protocol based on accumulating data, potentially leading to more efficient and flexible studies. They can be particularly useful for drugs with long half-lives or those that pose a risk of immunogenic responses. europa.eu
Biomarker-Driven Clinical Trials: A critical advancement involves the integration of pharmacodynamic biomarkers from early stages of development. These biomarkers provide an early readout of biological activity, which is crucial for optimizing doses and making informed decisions about further development. ecancer.org The ability to identify patients who are most likely to respond to a particular immunomodulator significantly increases the likelihood of clinical trial success. nih.gov
Consideration of Clinical Pharmacokinetics in Preclinical Design: Ensuring that preclinical studies are conducted at clinically relevant or achievable concentrations is vital for the successful translation of findings. ecancer.org
The development of more sophisticated markers of immune status, correlating with specific infectious agents, stages of infection, or individual variations in immune response, is another promising approach to enhance the efficacy prediction of immunomodulatory treatments. nih.gov This precision medicine approach, leveraging biomarkers to guide patient selection and treatment strategies, is central to modern clinical research design for immunomodulators.
Q & A
Q. How do researchers balance mechanistic depth and clinical relevance in this compound studies?
- Methodological Answer : Adopt a "bedside-to-bench" approach by correlating clinical outcomes (e.g., patient immune profiles) with mechanistic in vitro data. Use pathway enrichment analysis (e.g., GO, KEGG) to prioritize clinically actionable targets .
Data Presentation Guidelines
Table 1 : Example Framework for Reporting this compound Experimental Data
| Parameter | Method | Analysis | Validation |
|---|---|---|---|
| Receptor Binding | Competitive Radioligand Assay | Scatchard Plot | Knockout Model Controls |
| Pharmacokinetics | HPLC-MS/MS | Non-Compartmental Analysis | FDA Validation Guidelines |
| Cytokine Modulation | Multiplex ELISA | ANOVA with Tukey Test | Flow Cytometry Cross-Check |
Source: Adapted from experimental reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
